molecular formula C15H10Br2OS B8648477 6-(Benzyloxy)-2,3-dibromo-1-benzothiophene CAS No. 648906-02-9

6-(Benzyloxy)-2,3-dibromo-1-benzothiophene

Cat. No.: B8648477
CAS No.: 648906-02-9
M. Wt: 398.1 g/mol
InChI Key: PAAJKWACOPXEOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Benzyloxy)-2,3-dibromo-1-benzothiophene is a useful research compound. Its molecular formula is C15H10Br2OS and its molecular weight is 398.1 g/mol. The purity is usually 95%.
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Properties

CAS No.

648906-02-9

Molecular Formula

C15H10Br2OS

Molecular Weight

398.1 g/mol

IUPAC Name

2,3-dibromo-6-phenylmethoxy-1-benzothiophene

InChI

InChI=1S/C15H10Br2OS/c16-14-12-7-6-11(8-13(12)19-15(14)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2

InChI Key

PAAJKWACOPXEOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=C(S3)Br)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Add a solution of 2,3-dibromo-benzo[b]thiophen-6-ol (43.9 g, 143 mmol) in DMF (1000 mL), dropwise, to a suspension of sodium hydride in DMF (1.5 L) at 0° C. Stir for 20 minutes, add benzyl bromide (17 mL, 143 mmol). Remove ice bath, and stir at room temperature for 2 hours. Pour reaction mixture into water (8 L) and ethyl acetate (4 L) and stir overnight. Separate layers and wash organic layer with water (3×800 mL) and brine (800 mL). Dry with sodium sulfate, filter, and concentrate in vacuo to give 52.4 g of 6-benzyloxy-2,3-dibromo-benzo[b]thiophene (92%).
Quantity
43.9 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.5 L
Type
solvent
Reaction Step Two
Quantity
17 mL
Type
reactant
Reaction Step Three
Name
Quantity
8 L
Type
reactant
Reaction Step Four
Quantity
4 L
Type
solvent
Reaction Step Four

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